1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
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Overview
Description
1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a pyrazole ring, and a pyrrolidine carboxylic acid moiety. The dihydrochloride form indicates that it is a salt with two chloride ions.
Preparation Methods
The synthesis of 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with a benzyl halide in the presence of a base.
Formation of the pyrrolidine ring: This can be done by cyclization of an appropriate amino acid derivative.
Final assembly:
Conversion to dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole ring but lacks the benzyl and pyrrolidine groups.
Pyrazoloquinolines: These compounds contain a pyrazole ring fused with a quinoline ring, offering different chemical and biological properties.
Indole derivatives: These compounds have an indole ring instead of a pyrazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(1-methylpyrazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.2ClH/c1-18-8-7-15(17-18)13-10-19(11-14(13)16(20)21)9-12-5-3-2-4-6-12;;/h2-8,13-14H,9-11H2,1H3,(H,20,21);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTLTUYOUDHQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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